molecular formula C15H15ClN8 B12240663 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12240663
M. Wt: 342.78 g/mol
InChI Key: JBLNIDKHSITXNY-UHFFFAOYSA-N
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Description

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a combination of pyrimidine, piperazine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step procedures. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that facilitate cyclization.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine derivative with piperazine, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: This compound shares the piperazine and pyrimidine moieties but lacks the pyrazole ring.

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a piperazine ring but has a benzothiazole instead of a pyrimidine or pyrazole ring.

Uniqueness

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of pyrimidine, piperazine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H15ClN8

Molecular Weight

342.78 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C15H15ClN8/c16-12-9-17-15(18-10-12)23-6-4-22(5-7-23)13-8-14(20-11-19-13)24-3-1-2-21-24/h1-3,8-11H,4-7H2

InChI Key

JBLNIDKHSITXNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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